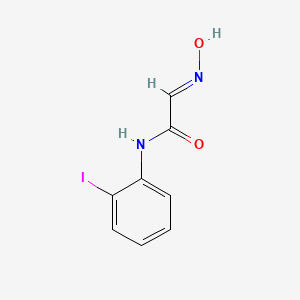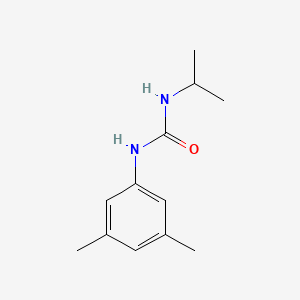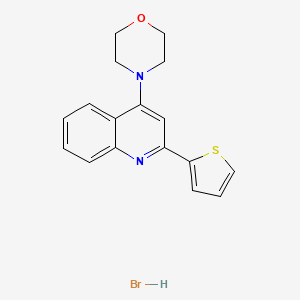
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Backbone: Starting with an appropriate aniline derivative, the Skraup synthesis can be employed to form the quinoline core.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction.
Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring might enhance the compound’s binding affinity or selectivity towards its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Morpholinyl)quinoline: Lacks the thienyl group but shares the morpholine and quinoline structure.
2-(2-Thienyl)quinoline: Lacks the morpholine ring but contains the thienyl and quinoline structure.
4-(4-Piperidinyl)-2-(2-thienyl)quinoline: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide is unique due to the combination of the morpholine ring, thienyl group, and quinoline backbone. This unique structure might confer specific biological activities or chemical properties that are not observed in similar compounds.
Propriétés
Numéro CAS |
853349-76-5 |
|---|---|
Formule moléculaire |
C17H17BrN2OS |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
4-(2-thiophen-2-ylquinolin-4-yl)morpholine;hydrobromide |
InChI |
InChI=1S/C17H16N2OS.BrH/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17;/h1-6,11-12H,7-10H2;1H |
Clé InChI |
ZEBXAHKDMRIMLC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


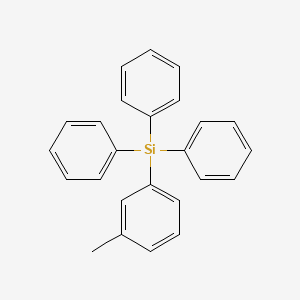
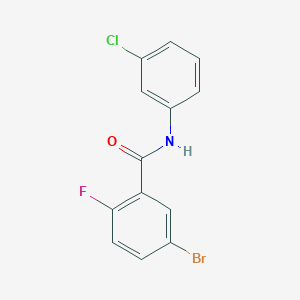
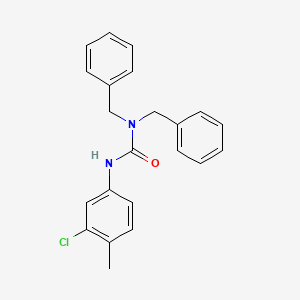
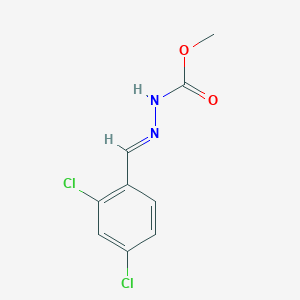
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
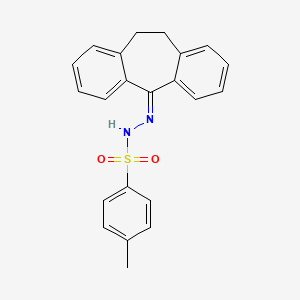
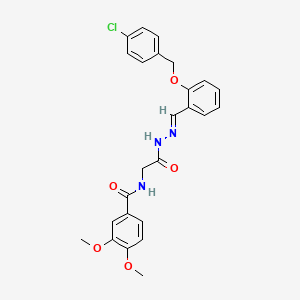

![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
